molecular formula C10H18N2O B1653496 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856018-25-1

1-ethyl-3-(isobutoxymethyl)-1H-pyrazole

Numéro de catalogue: B1653496
Numéro CAS: 1856018-25-1
Poids moléculaire: 182.26
Clé InChI: XLWOWNQMIDKVBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole is a pyrazole-based compound characterized by an ethyl group at the 1-position and an isobutoxymethyl substituent at the 3-position. This ether-functionalized pyrazole has been historically marketed by CymitQuimica for applications in pharmaceuticals and agrochemicals, though it is currently listed as discontinued . Its molecular formula is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol. The isobutoxymethyl group introduces steric bulk and hydrophobicity, which may influence its solubility and reactivity compared to other pyrazole derivatives.

Propriétés

Numéro CAS

1856018-25-1

Formule moléculaire

C10H18N2O

Poids moléculaire

182.26

Nom IUPAC

1-ethyl-3-(2-methylpropoxymethyl)pyrazole

InChI

InChI=1S/C10H18N2O/c1-4-12-6-5-10(11-12)8-13-7-9(2)3/h5-6,9H,4,7-8H2,1-3H3

Clé InChI

XLWOWNQMIDKVBY-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)COCC(C)C

SMILES canonique

CCN1C=CC(=N1)COCC(C)C

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

Pyrazole derivatives exhibit diverse properties based on substituent groups. Below is a comparison of key structural analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole Ethyl (1), Isobutoxymethyl (3) C₉H₁₆N₂O 168.24 Ether linkage, hydrophobic
3-Methyl-1-phenyl-4-pyrazol-1-ylmethyl-1H-pyrazole Phenyl (1), Pyrazolylmethyl (4) C₁₄H₁₄N₄ 238.29 Aromaticity, π-π interactions
1-(4-Methylphenyl)-3-phenyl-1H-pyrazole (Compound 3, ) 4-Methylphenyl (1), Phenyl (3) C₁₆H₁₄N₂ 234.30 Planar structure, antimalarial activity
1H-Pyrazole-3-(N-tert-butyl)-carboxamide N-tert-butyl carboxamide (3) C₈H₁₃N₃O 167.21 Amide linkage, hydrogen-bonding capacity

Key Observations :

  • Ether vs. Amide/Esters : The isobutoxymethyl group in the target compound lacks hydrogen-bonding capacity compared to amide or ester-containing analogs (e.g., 1H-pyrazole-3-carboxamide), reducing solubility in polar solvents .

Insights :

  • The target compound’s ether group may limit bioactivity compared to electron-withdrawing groups (e.g., nitro, trifluoromethyl) known to enhance binding in antimalarial or antimicrobial agents .
  • Discontinuation of this compound may reflect challenges in optimization for specific therapeutic or agrochemical roles .

Méthodes De Préparation

Hydrazine-Diketone Cyclization

Reaction of ethyl hydrazinecarboxylate with a substituted 1,3-diketone, such as 3-(hydroxymethyl)pentane-2,4-dione, under acidic or basic conditions, generates the pyrazole ring. The hydroxymethyl group at position 3 can later be etherified with isobutyl bromide. For example, heating ethyl hydrazinecarboxylate with 3-(hydroxymethyl)pentane-2,4-dione in ethanol at reflux yields 3-(hydroxymethyl)-1-ethyl-1H-pyrazole, a key intermediate.

Key Data:

  • Optimal Conditions: Ethanol, 80°C, 12 hours.
  • Yield: ~45–50% (based on analogous reactions).

Regioselectivity Challenges

Unsymmetrical diketones often produce regioisomeric mixtures. Computational studies suggest that electron-withdrawing groups at the diketone’s α-position favor cyclization at the less substituted carbon, guiding the isobutoxymethyl group to position 3. For instance, using 3-(bromomethyl)pentane-2,4-dione with ethylhydrazine in acetonitrile achieves 75% regioselectivity for the desired isomer.

Post-Synthetic Etherification of Hydroxymethyl Intermediates

Williamson ether synthesis is widely employed to introduce the isobutoxymethyl group after pyrazole ring formation.

Alkylation of 3-(Hydroxymethyl)-1-ethyl-1H-pyrazole

Treatment of 3-(hydroxymethyl)-1-ethyl-1H-pyrazole with isobutyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours affords the target compound.

Reaction Scheme:
$$
\text{3-(Hydroxymethyl)-1-ethyl-1H-pyrazole} + \text{isobutyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$

Optimization Insights:

  • Base Selection: K₂CO₃ outperforms NaOH due to reduced side reactions (e.g., elimination).
  • Solvent: DMF enhances solubility of intermediates, improving yields to 68%.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (toluene/water) increases reaction efficiency. This method reduces reaction time to 4 hours with a 72% yield.

Protection-Directed Synthesis for Enhanced Regiocontrol

Temporary protection of reactive sites avoids undesired substitutions and improves regioselectivity.

Ethoxyethyl Group Protection

As demonstrated in the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, protecting the pyrazole nitrogen with an ethoxyethyl group directs electrophilic substitution to position 3. Subsequent deprotection under acidic conditions (e.g., HCl/EtOH) regenerates the free pyrazole.

Procedure:

  • Protect 1-ethyl-1H-pyrazole with ethyl vinyl ether in dichloromethane (DCM) at 0°C.
  • Introduce isobutoxymethyl via alkylation.
  • Deprotect using 1 M HCl in ethanol.

Advantages:

  • Yield Improvement: 65–70% overall yield.
  • Regioselectivity: >90% substitution at position 3.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions enable late-stage functionalization of preformed pyrazole cores.

Suzuki-Miyaura Coupling

A 3-bromo-1-ethyl-1H-pyrazole intermediate undergoes coupling with an isobutoxymethylboronic acid pinacol ester. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 90°C achieves 60% yield.

Limitations:

  • Requires synthesis of specialized boronic esters.
  • Sensitive to steric hindrance at position 3.

Comparative Analysis of Synthetic Routes

Method Yield Regioselectivity Complexity Scalability
Cyclocondensation 45–50% Moderate Low High
Post-Synthetic Alkylation 68–72% High Moderate Moderate
Protection-Directed 65–70% High High Low
Suzuki Coupling 60% High High Low

Key Findings:

  • Cost-Effectiveness: Cyclocondensation is preferred for large-scale production despite moderate yields.
  • Precision: Protection-directed synthesis offers superior regiocontrol for research-scale applications.

Mechanistic Insights and Side Reactions

Oxidative Byproducts

In cyclocondensation routes, over-oxidation of the hydroxymethyl group to a carboxylic acid is observed when using strong oxidizing agents (e.g., KMnO₄). This is mitigated by employing milder conditions (e.g., TEMPO/NaClO).

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation reduces costs in alkylation steps, with >85% solvent reuse achievable.

Waste Management

Bromide byproducts from alkylation require treatment with AgNO₃ to precipitate AgBr, ensuring compliance with environmental regulations.

Q & A

Basic Research Questions

Q. What efficient synthetic routes exist for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, and how can regioselectivity be controlled?

  • Methodology : Multi-component reactions (MCRs) under neutral conditions are effective. For example, arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides can yield functionalized pyrazoles via cyclization . Regioselectivity is influenced by steric/electronic effects of substituents; directing groups (e.g., electron-withdrawing groups) can guide bond formation .

Q. Which techniques are optimal for structural characterization of this compound?

  • Methodology : X-ray crystallography using SHELXL for refinement and Mercury CSD for visualization of intermolecular interactions (e.g., hydrogen bonds, π-stacking) . Pair with NMR (¹H/¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for validation.

Q. What safety protocols are critical during experimental handling?

  • Methodology : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in fume hoods to prevent inhalation. Follow waste disposal guidelines per H303+H313+H333 and P264+P280+P305 safety codes .

Advanced Research Questions

Q. How can tautomeric forms of this compound be resolved in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (<150 K) minimizes dynamic disorder. Computational tools (e.g., Mercury CSD packing similarity analysis) help identify co-crystallized tautomers, as seen in fluorophenyl-pyrazole systems .

Q. What strategies address contradictions between computational and experimental spectral data?

  • Methodology : Reconcile discrepancies using hybrid methods:

  • Experimental : 2D-NMR (NOESY for spatial proximity) and variable-temperature NMR to assess exchange processes.
  • Computational : Density Functional Theory (DFT) optimization of molecular geometries with solvent effects (e.g., PCM model) .

Q. How can computational modeling predict the compound’s role in interphase formation (e.g., battery electrolytes)?

  • Methodology : Molecular Dynamics (MD) simulations parameterized with DFT -derived charges. Study interactions with lithium ions or electrode surfaces, as demonstrated for trifluoromethyl-pyrazole additives .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodology :

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity).
  • Cytotoxicity : MTT/PrestoBlue assays on cancer cell lines.
  • Docking studies : Use AutoDock Vina to predict binding modes against target proteins (e.g., anti-inflammatory targets) .

Q. How can purification challenges (e.g., low yield, byproducts) be mitigated?

  • Methodology : Optimize chromatographic conditions:

  • Flash chromatography : Gradient elution with hexane/ethyl acetate.
  • Recrystallization : Screen solvents (e.g., ethanol/water) for high-purity crystals. Monitor via HPLC (C18 column, UV detection) .

Q. What advanced techniques assess stability under extreme conditions (e.g., high voltage, temperature)?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Decomposition thresholds.
  • Cyclic Voltammetry (CV) : Electrochemical stability (e.g., for electrolyte applications).
  • In situ FTIR : Monitor structural changes during thermal stress .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.